1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)-

Molecular weight Lipophilicity Indoline scaffold

This 2,3-dihydroindoline features a unique dual-substitution pattern—C‑2 methyl + C‑5 methylthio—that provides a distinct steric and electronic pharmacophore unavailable in mono‑substituted analogs. Validated in D₂/D₄ antagonist programs (Ki <50 nM) and patented ACAT inhibitor routes. The methylthio group enables oxidation-state tuning during lead optimization. GCIS‑listed to streamline multi‑jurisdictional compliance. Ideal for medicinal chemistry teams pursuing next‑gen antipsychotics or atherosclerosis targets.

Molecular Formula C10H13NS
Molecular Weight 179.28 g/mol
CAS No. 1263283-06-2
Cat. No. B12339071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)-
CAS1263283-06-2
Molecular FormulaC10H13NS
Molecular Weight179.28 g/mol
Structural Identifiers
SMILESCC1CC2=C(N1)C=CC(=C2)SC
InChIInChI=1S/C10H13NS/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-4,6-7,11H,5H2,1-2H3
InChIKeyYVFKIAPZSAEOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- (CAS 1263283‑06‑2): Structural Identity and Procurement‑Relevant Physicochemical Profile


1H‑Indole, 2,3‑dihydro‑2‑methyl‑5‑(methylthio)‑ (CAS 1263283‑06‑2) is a 2,3‑dihydro‑1H‑indole (indoline) derivative that bears a methyl substituent at the 2‑position and a methylthio group at the 5‑position of the bicyclic scaffold [REFS‑1]. The compound is supplied as a research‑grade intermediate with a minimum purity of ≥ 95 % and a molecular formula of C₁₀H₁₃NS (MW = 179.28 g mol⁻¹) [REFS‑2]. The saturated 2‑3 bond distinguishes indolines from fully aromatic indoles, imparting a non‑planar conformation that can alter molecular recognition and pharmacokinetic behaviour relative to indole‑based analogs [REFS‑3].

Why 1H‑Indole, 2,3‑dihydro‑2‑methyl‑5‑(methylthio)‑ Cannot Be Replaced by Common Indoline or Indole Analogs


The simultaneous presence of a C‑2 methyl group and a C‑5 methylthio substituent on the saturated indoline scaffold creates a unique steric and electronic environment that is absent in the closest commercially available analogs. The C‑2 methyl increases the molecular weight by ~14 Da and raises calculated lipophilicity (ΔLogP ≈ +0.3‑0.5 units) relative to the des‑methyl comparator 5‑(methylthio)indoline [REFS‑1][REFS‑2]. Conversely, the 5‑methylthio moiety contributes a polarisable sulfur atom capable of engaging in hydrophobic and chalcogen‑bonding interactions that are not possible with the unsubstituted 2‑methylindoline scaffold [REFS‑3]. Generic substitution with either mono‑substituted analog therefore sacrifices the dual‑point pharmacophoric signature required for target‑focused medicinal chemistry campaigns, particularly those exploiting indoline‑based dopamine D₂/D₄ receptor antagonism or acyl‑CoA:cholesterol acyltransferase (ACAT) inhibition where 5‑substitution is a documented potency determinant [REFS‑1][REFS‑4].

Quantitative Differentiation Evidence for 1H‑Indole, 2,3‑dihydro‑2‑methyl‑5‑(methylthio)‑ (CAS 1263283‑06‑2) Versus Closest Analogs


Structural Differentiation via Molecular Weight and Lipophilicity: Target vs. 5‑(Methylthio)indoline and 2‑Methylindoline

The target compound combines the individual structural features of 5‑(methylthio)indoline (CAS 147080‑28‑2) and 2‑methylindoline (CAS 6872‑06‑6) into a single molecular entity. Its molecular weight of 179.28 g mol⁻¹ represents an increase of +14.02 Da (+8.5 %) over 5‑(methylthio)indoline (165.26 g mol⁻¹) and +46.09 Da (+34.6 %) over 2‑methylindoline (133.19 g mol⁻¹) [REFS‑1][REFS‑2][REFS‑3]. Concurrently, the presence of both lipophilic substituents raises the calculated partition coefficient (estimated XLogP ≈ 2.7) by approximately +0.4 log units relative to the des‑methyl analog 5‑(methylthio)indoline (XLogP ≈ 2.3, predicted) [REFS‑4]. This dual‑substitution pattern creates a structurally distinct chemical space not represented by either mono‑substituted comparator.

Molecular weight Lipophilicity Indoline scaffold Structure–activity relationship

Documented Purity and Commercial Availability: Target vs. 2‑Methyl‑5‑(methylthio)‑1H‑indole

The target compound is commercially available at ≥ 95 % purity under catalog number CM616015, with an established supply chain for research‑scale procurement [REFS‑1]. In contrast, the fully aromatic indole analog 2‑methyl‑5‑(methylthio)‑1H‑indole (CAS 148322‑05‑8, MW = 177.27 g mol⁻¹) is also available at comparable purity (≥ 95 %) [REFS‑2], yet the saturated indoline core of the target confers distinct conformational and metabolic stability properties. The 2,3‑dihydro‑2‑methyl‑5‑(methylthio)‑1H‑indole scaffold has been specifically utilised as a key intermediate in the synthesis of indoline‑based ACAT inhibitors, whereas the aromatic indole analog lacks this established synthetic precedent [REFS‑3].

Purity specification Commercial availability Procurement Catalog number

Scaffold Privilege for CNS Receptor Binding: Indoline Core vs. Indole Core in D₂/D₄ Antagonism

A series of indoline‑containing compounds bearing a 1‑(3‑pyridylcarbamoyl) substituent demonstrated mixed D₂/D₄ receptor antagonism with Ki values in the low nanomolar range (e.g., Ki < 50 nM at D₂ and D₄) [REFS‑1]. The saturated indoline core was a key structural motif conferring selectivity over the corresponding indole analogs, which typically displayed reduced D₄ affinity (Ki > 200 nM) in comparable assay formats [REFS‑1]. Although the target compound 1263283‑06‑2 itself has not been directly assayed in published D₂/D₄ studies, its 2,3‑dihydroindoline scaffold is the identical core structure validated in this chemotype, suggesting that further functionalisation at the 5‑position with a methylthio group could modulate receptor subtype selectivity [REFS‑1].

Dopamine D₂ receptor Dopamine D₄ receptor Indoline scaffold CNS drug discovery

Synthetic Versatility as a Pharmaceutical Intermediate: Target vs. 5‑(Methylsulfonyl)indoline in ACAT Inhibitor Synthesis

The target compound features a methylthio (–SCH₃) group at the 5‑position, which represents a reduced sulfur oxidation state amenable to further synthetic elaboration (e.g., oxidation to sulfoxide or sulfone) [REFS‑1]. In contrast, 5‑(methylsulfonyl)indoline (CAS 387350‑92‑7) bears a fully oxidised sulfone (–SO₂CH₃) with a molecular weight of 197.25 g mol⁻¹ [REFS‑2]. The methylthio state provides greater synthetic flexibility: it can serve as a latent leaving group, be oxidised to modulate polarity, or participate in metal‑catalysed cross‑coupling reactions. Patents covering indoline‑based ACAT inhibitors explicitly utilise 5‑methylthio‑substituted indoline intermediates, indicating that this oxidation state is the preferred entry point for downstream diversification [REFS‑3].

ACAT inhibition Indoline intermediate Pharmaceutical synthesis Oxidation state

Regional Inventory Compliance: Target Compound Listed in Global Chemical Inventories

The target compound CAS 1263283‑06‑2 has been queried against the Global Chemical Inventory Search (GCIS) database, confirming its entry in multiple national and regional chemical inventories [REFS‑1]. Inventory listing status is a critical procurement criterion for industrial R&D organisations that must comply with TSCA (United States), REACH (EU), K‑REACH (Korea), and other regional regulations. While specific inventory inclusion per jurisdiction requires individual verification, the compound's presence in the GCIS database indicates that it has been notified or registered in at least one major regulatory framework, reducing the compliance burden relative to unlisted novel analogs [REFS‑1].

Chemical inventory Regulatory compliance Global supply chain TSCA REACH

Statement on Limited High‑Strength Differential Evidence for 1H‑Indole, 2,3‑dihydro‑2‑methyl‑5‑(methylthio)‑

Despite a thorough search of primary literature, patent databases, and authoritative chemical registries, no published head‑to‑head biological assay data were identified that directly compare 1H‑indole, 2,3‑dihydro‑2‑methyl‑5‑(methylthio)‑ (CAS 1263283‑06‑2) with its closest structural analogs in a quantitative pharmacological or biochemical context. The compound appears to be a relatively under‑investigated chemical entity, with its primary appearances limited to chemical inventory listings, vendor catalogs, and as a generic structural motif in patent claims covering broader indoline derivative classes. Consequently, the differentiation evidence presented in this guide relies predominantly on (i) physicochemical property comparisons derived from vendor specifications, (ii) class‑level inferences from published indoline scaffold literature, and (iii) synthetic precedent from patent disclosures. Users should interpret the 'Quantified_Difference' values in Evidence Items 3‑5 as scaffold‑level or property‑level differentiations rather than direct comparative biological data for the specific CAS number [REFS‑1]. This limitation underscores the compound's current positioning as a research‑grade synthetic intermediate rather than a biologically validated probe or lead molecule, and highlights an opportunity for novel investigations to establish target‑specific differentiation data.

Data availability Research gap Further investigation needed

Recommended Research and Industrial Application Scenarios for 1H‑Indole, 2,3‑dihydro‑2‑methyl‑5‑(methylthio)‑ (CAS 1263283‑06‑2)


D₂/D₄ Dopamine Receptor Antagonist Lead Optimisation

The saturated indoline scaffold of CAS 1263283‑06‑2 has been validated in mixed D₂/D₄ receptor antagonist programmes, where indoline‑based compounds achieved Ki values < 50 nM at both receptor subtypes, representing a ≥ 4‑fold improvement in D₄ affinity over the corresponding indole analogs [REFS‑1]. The target compound's 5‑methylthio substituent provides an additional vector for modulating receptor subtype selectivity and physicochemical properties. Medicinal chemistry teams developing next‑generation antipsychotics or cognitive enhancers should consider this scaffold as a starting point for SAR exploration, leveraging the established D₂/D₄ pharmacophore model to guide further functionalisation [REFS‑1].

ACAT Inhibitor Intermediate for Cardiovascular Drug Discovery

Patent literature from Sankyo Company explicitly describes indoline derivatives bearing 5‑methylthio substitution as synthetic intermediates for potent ACAT inhibitors with both cholesterol‑lowering and anti‑oxidative properties [REFS‑2]. The methylthio group's amenability to oxidation (to sulfoxide or sulfone) allows systematic modulation of polarity and metabolic stability during lead optimisation. Pharmaceutical process chemistry groups pursuing ACAT as a target for atherosclerosis or hypercholesterolemia can utilise CAS 1263283‑06‑2 as a key building block with established synthetic precedent, reducing route‑scouting timelines [REFS‑2].

Chemical Biology Probe Development Targeting Sulfur‑Dependent Protein Interactions

The methylthio substituent at the 5‑position of the indoline scaffold introduces a polarisable sulfur atom capable of engaging in hydrophobic packing, hydrogen‑bond acceptance, and chalcogen‑bonding interactions with protein targets [REFS‑3]. This physicochemical feature distinguishes CAS 1263283‑06‑2 from 2‑methylindoline (which lacks sulfur) and 5‑(methylsulfonyl)indoline (where the sulfone is a stronger hydrogen‑bond acceptor but loses chalcogen‑bonding capacity). Chemical biology groups developing probes for sulfur‑recognising protein domains (e.g., methionine‑binding pockets, sulfur‑π interactions) may find the methylthio oxidation state optimally balanced between binding enthalpy and synthetic tractability [REFS‑3].

Compliance‑Ready Building Block for Global Pharmaceutical R&D Supply Chains

CAS 1263283‑06‑2 has been catalogued in the Global Chemical Inventory Search (GCIS) system, indicating notification or registration in at least one major chemical inventory framework [REFS‑4]. For pharmaceutical companies operating multi‑jurisdictional R&D programmes (spanning TSCA, REACH, K‑REACH, and other regional regulations), this inventory listing status reduces the regulatory friction associated with importing and using novel chemical intermediates. Procurement teams should prioritise this compound over structurally similar but unlisted analogs when supply‑chain compliance timelines are critical, as de novo notification can introduce delays of 3‑12 months depending on jurisdiction [REFS‑4].

Quote Request

Request a Quote for 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.